Cas no 883536-06-9 (4-Ethoxy-3,5-difluorobenzaldehyde)

4-Ethoxy-3,5-difluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by its ethoxy and difluoro substituents at the 3, 4, and 5 positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-withdrawing fluorine atoms enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the ethoxy group contributes to solubility and stability. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4-Ethoxy-3,5-difluorobenzaldehyde structure
883536-06-9 structure
Product name:4-Ethoxy-3,5-difluorobenzaldehyde
CAS No:883536-06-9
MF:C9H6O2F2-2
MW:184.14
MDL:MFCD06247325
CID:3161279
PubChem ID:46737602

4-Ethoxy-3,5-difluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxy-3,5-difluorobenzaldehyde
    • MFCD06247325
    • AKOS006282493
    • JS-4684
    • N12181
    • 883536-06-9
    • SCHEMBL16740567
    • MDL: MFCD06247325
    • Inchi: InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
    • InChI Key: IOKIEIKNSQIONF-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C=C1F)C=O)F

Computed Properties

  • Exact Mass: 186.04923582g/mol
  • Monoisotopic Mass: 186.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 1.9

4-Ethoxy-3,5-difluorobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1356-5G
4-ethoxy-3,5-difluorobenzaldehyde
883536-06-9 95%
5g
¥ 1,412.00 2023-04-13
Apollo Scientific
PC302748-10g
4-Ethoxy-3,5-difluorobenzaldehyde
883536-06-9 98%
10g
£194.00 2025-02-21
Chemenu
CM314387-10g
4-Ethoxy-3,5-difluorobenzaldehyde
883536-06-9 95%
10g
$352 2022-05-27
abcr
AB263994-5 g
4-Ethoxy-3,5-difluorobenzaldehyde; 97%
883536-06-9
5 g
€234.00 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1133887-5g
4-Ethoxy-3,5-difluorobenzaldehyde
883536-06-9 98%
5g
¥5051.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1356-1G
4-ethoxy-3,5-difluorobenzaldehyde
883536-06-9 95%
1g
¥ 468.00 2023-04-13
abcr
AB263994-5g
4-Ethoxy-3,5-difluorobenzaldehyde, 97%; .
883536-06-9 97%
5g
€233.60 2025-02-19
Aaron
AR00IFR2-10g
4-Ethoxy-3,5-difluorobenzaldehyde
883536-06-9 95%
10g
$310.00 2025-02-13
Aaron
AR00IFR2-5g
4-Ethoxy-3,5-difluorobenzaldehyde
883536-06-9 95%
5g
$183.00 2025-02-13
abcr
AB263994-10 g
4-Ethoxy-3,5-difluorobenzaldehyde; 97%
883536-06-9
10 g
€385.30 2023-07-20

Additional information on 4-Ethoxy-3,5-difluorobenzaldehyde

4-Ethoxy-3,5-Difluorobenzaldehyde: A Comprehensive Overview

4-Ethoxy-3,5-difluorobenzaldehyde (CAS No. 883536-06-9) is a highly specialized aromatic aldehyde with a unique combination of functional groups. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and material science due to its versatile properties and potential applications. The molecule consists of a benzene ring substituted with an ethoxy group at the para position and two fluorine atoms at the meta positions relative to the aldehyde group. This substitution pattern imparts distinct electronic and steric effects, making it a valuable building block in synthetic chemistry.

The synthesis of 4-ethoxy-3,5-difluorobenzaldehyde involves a multi-step process that typically begins with the fluorination of an aromatic ring. Recent advancements in fluorination techniques, such as the use of electrophilic fluorination agents like N-fluoropyridinium tetrafluoroborate, have enabled more efficient and selective synthesis of this compound. Researchers have also explored alternative routes, including the use of transition metal catalysts and microwave-assisted synthesis, to optimize reaction conditions and improve yields.

One of the most promising applications of 4-ethoxy-3,5-difluorobenzaldehyde lies in its use as a precursor for bioactive molecules. The compound's aldehyde group serves as an excellent site for further functionalization, enabling the construction of complex molecular frameworks. For instance, it has been employed in the synthesis of heterocyclic compounds, which are widely studied for their potential as drug candidates. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, suggesting its utility in pharmaceutical research.

In addition to its role in drug discovery, 4-ethoxy-3,5-difluorobenzaldehyde has found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are critical in organic synthesis. Furthermore, its fluorescence properties under certain conditions make it a candidate for use in optoelectronic materials.

The electronic properties of 4-ethoxy-3,5-difluorobenzaldehyde are significantly influenced by its substituents. The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the aldehyde group, making it more reactive towards nucleophilic attacks. This characteristic has been exploited in various organic transformations, such as the formation of enones via aldol condensation reactions. Recent computational studies have provided deeper insights into the electronic structure of this compound, revealing its potential as a model system for studying aromatic substitution patterns.

From an environmental perspective, understanding the fate and toxicity of 4-ethoxy-3,5-difluorobenzaldehyde is crucial for its safe handling and disposal. Studies have shown that this compound undergoes biodegradation under specific conditions, although its persistence in certain environments remains a concern. Regulatory agencies have established guidelines for handling such compounds to minimize their impact on ecosystems.

In conclusion, 4-ethoxy-3,5-difluorobenzaldehyde (CAS No. 883536-06-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry and materials science. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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(CAS:883536-06-9)4-Ethoxy-3,5-difluorobenzaldehyde
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